5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid

Description

Chemical Identity and Nomenclature

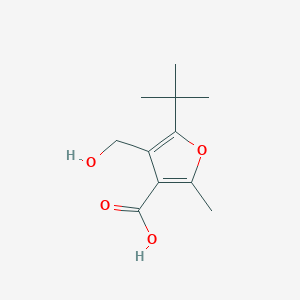

5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid is characterized by the molecular formula C₁₁H₁₆O₄ and possesses a molecular weight of 212.24 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 5-tert-butyl-4-(hydroxymethyl)-2-methylfuran-3-carboxylic acid, which precisely describes the substitution pattern on the furan ring system. The compound is registered under the Chemical Abstracts Service number 462068-43-5, providing a unique identifier for chemical databases and regulatory documentation.

The nomenclature of this compound follows systematic organic chemistry naming conventions, where the furan ring serves as the parent structure. The numbering system begins with the oxygen atom designated as position 1, and subsequent positions are numbered sequentially around the five-membered ring. Multiple synonyms exist for this compound in chemical literature, including 5-(tert-butyl)-4-(hydroxymethyl)-2-methylfuran-3-carboxylic acid and various database-specific identifiers such as DTXSID00345084.

The compound's structural complexity arises from the presence of four distinct substituents on the furan ring: a tertiary butyl group at position 5, a hydroxymethyl group at position 4, a methyl group at position 2, and a carboxylic acid group at position 3. This substitution pattern creates a molecule with multiple functional groups that can participate in various chemical transformations and biological interactions. The InChI string for this compound is InChI=1S/C11H16O4/c1-6-8(10(13)14)7(5-12)9(15-6)11(2,3)4/h12H,5H2,1-4H3,(H,13,14), providing a standardized representation of its molecular connectivity.

Historical Context in Furan Chemistry

The development of substituted furan derivatives like this compound is rooted in the rich history of furan chemistry that began in the late eighteenth century. The first furan derivative to be discovered was 2-furoic acid, isolated by Carl Wilhelm Scheele in 1780 during his investigations into organic acids derived from natural sources. This pioneering work established the foundation for understanding the chemical behavior of furan-containing compounds and their potential applications in synthetic chemistry.

The parent furan molecule itself was first prepared by Heinrich Limpricht in 1870, although he initially referred to it as "tetraphenol," reflecting the limited understanding of heterocyclic chemistry at that time. The name "furan" ultimately derives from the Latin word "furfur," meaning bran, due to the relationship between furan derivatives and agricultural waste products used in their synthesis. Johann Wolfgang Döbereiner's isolation of furfural in 1831, followed by its characterization by John Stenhouse nine years later, further expanded the knowledge base surrounding furan chemistry and demonstrated the accessibility of these compounds from renewable biomass sources.

The historical development of furan chemistry has been marked by significant advances in synthetic methodologies, particularly the Paal-Knorr synthesis developed independently by Carl Paal and Ludwig Knorr in 1884. This reaction provided a reliable method for constructing substituted furans from 1,4-diketones under acidic conditions, establishing a fundamental synthetic route that remains important in contemporary organic synthesis. The mechanism of this transformation was not fully elucidated until the 1990s when V. Amarnath and colleagues provided detailed mechanistic insights through careful stereochemical studies.

Position within Heterocyclic Compound Classification

This compound belongs to the extensive family of heterocyclic compounds, which are characterized by cyclic structures containing at least one non-carbon atom within the ring system. Heterocyclic compounds constitute more than half of all known chemical compounds and represent a fundamental class of molecules in biological systems, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

Within the broader classification of heterocyclic compounds, this molecule specifically belongs to the five-membered heterocycle category, which includes furans, pyrroles, and thiophenes. Five-membered heterocycles with one heteroatom, such as furan, are characterized by their aromatic character arising from the delocalization of one lone pair of electrons from the heteroatom into the ring π-system. This delocalization creates a 4n + 2 aromatic system according to Hückel's rule, conferring stability and distinctive chemical reactivity patterns.

Furan occupies a unique position among the fundamental five-membered heterocycles due to its relatively low resonance energy of 67 kilojoules per mole compared to benzene's 152 kilojoules per mole. This reduced aromatic stabilization makes furan derivatives more reactive toward electrophilic substitution reactions and enables various transformations that would be challenging with more stable aromatic systems. The classification of furan derivatives extends to their substitution patterns, with compounds like this compound representing highly substituted examples that demonstrate the synthetic accessibility of complex furan architectures.

The compound also falls within the category of carboxylic acid-containing heterocycles, a subset that has particular significance in medicinal chemistry and natural product synthesis. The presence of multiple functional groups, including the carboxylic acid moiety, positions this compound as a potential intermediate in the synthesis of more complex molecules and highlights its relevance in contemporary pharmaceutical research.

Molecular Structural Overview

The molecular structure of this compound exhibits several noteworthy features that contribute to its chemical properties and potential applications. The compound possesses a planar furan ring system with sp² hybridization at all ring atoms, consistent with its aromatic character. The oxygen atom at position 1 contributes one lone pair of electrons to the aromatic π-system while retaining a second lone pair that extends in the plane of the ring.

Table 1: Physical and Chemical Properties of this compound

The substitution pattern on the furan ring creates a molecule with significant steric bulk, particularly due to the tert-butyl group at position 5. This bulky substituent likely influences the compound's conformational preferences and may affect its reactivity patterns in chemical transformations. The hydroxymethyl group at position 4 introduces additional polarity and hydrogen bonding capability, while the carboxylic acid group at position 3 provides both acidic functionality and potential for amide bond formation.

The Simplified Molecular Input Line Entry System representation of this compound is CC1=C(C(=C(O1)C(C)(C)C)CO)C(=O)O, which provides a standardized method for representing its molecular connectivity in computational databases. The three-dimensional structure of the molecule likely exhibits some degree of conformational flexibility around the hydroxymethyl and tert-butyl substituents, while the aromatic furan ring maintains its planar geometry.

Contemporary Research Significance

This compound and related substituted furan derivatives have emerged as compounds of significant interest in contemporary chemical research due to their potential applications in diverse fields. Recent studies have highlighted the importance of furan-containing molecules in natural product chemistry, pharmaceutical development, and materials science applications.

The development of molecular probes for detecting furan-containing natural products has revealed the widespread occurrence of these compounds in biological systems and their potential therapeutic applications. Research has demonstrated that furan moieties can be selectively modified through Diels-Alder cycloaddition reactions, enabling the development of chemical biology tools for studying furan-containing metabolites in complex biological mixtures. This methodology has facilitated the discovery of novel bioactive compounds, including furan-functionalized peptides with pronounced pharmacological activities.

Contemporary synthetic methodology development has focused on creating efficient routes to substituted furans through olefin cross-metathesis reactions. These approaches enable the construction of complex furan derivatives with diverse substitution patterns, providing access to molecules like this compound through strategic synthetic planning. The ability to introduce multiple functional groups onto the furan ring system has expanded the utility of these compounds as synthetic intermediates and bioactive molecules.

The significance of furan derivatives in natural product chemistry has been further emphasized by genomics-driven discovery approaches that have identified previously unknown biosynthetic pathways for furan-containing metabolites. These studies have revealed that furan-substituted compounds are more widely distributed in nature than previously recognized, occurring across diverse bacterial phyla including actinomycetes, cyanobacteria, and proteobacteria. The discovery of novel furan-containing cyclopeptides with potent antiproliferative effects against human tumor cells demonstrates the continued relevance of furan chemistry in drug discovery efforts.

Research into the formation mechanisms of furan compounds has provided insights into their occurrence in food systems and environmental contexts. Studies using carbon-13 labeled precursors have elucidated the pathways by which amino acids and carbohydrates can degrade to produce furan derivatives, with implications for food safety and industrial processing. These mechanistic studies have identified specific precursor molecules, including ascorbic acid and various amino acids, that can serve as sources of furan compounds under thermal processing conditions.

Properties

IUPAC Name |

5-tert-butyl-4-(hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-6-8(10(13)14)7(5-12)9(15-6)11(2,3)4/h12H,5H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSKGVGFTCCVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C(C)(C)C)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345084 | |

| Record name | 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462068-43-5 | |

| Record name | 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Furan Precursors

A widely adopted route involves the oxidation of 5-tert-butyl-4-hydroxymethyl-2-methylfuran-3-carbaldehyde. This aldehyde intermediate undergoes controlled oxidation using MnO₂ in methanol, yielding the carboxylic acid derivative. Critical parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| MnO₂ Stoichiometry | 2.0 equiv. | 85–90% yield |

| Solvent | Methanol | Prevents overoxidation |

| Reaction Time | 12–24 hours | Completes conversion |

The reaction proceeds via radical-mediated oxidation, with MnO₂ acting as a stoichiometric oxidizer. Sodium cyanide (0.4 equiv.) is occasionally added to stabilize reactive intermediates.

tert-Butyl Group Introduction

The tert-butyl substituent is introduced via Friedel-Crafts alkylation of a furan-3-carboxylate precursor. Using tert-butyl chloride and AlCl₃ in dichloromethane at 0°C, regioselective substitution occurs at the furan C5 position. Post-alkylation, hydrolysis with aqueous HCl yields the free carboxylic acid.

Catalytic Methods

Palladium-Catalyzed Coupling

Recent advances employ Pd(OAc)₂/Xantphos catalytic systems to install the hydroxymethyl group. Starting from 5-tert-butyl-2-methylfuran-3-carboxylic acid, hydroxymethylation occurs via cross-coupling with formaldehyde under CO atmosphere (1 atm). Key metrics:

Enzymatic Hydroxylation

Biocatalytic approaches using Aspergillus niger monooxygenases selectively hydroxylate the C4 methyl group of 5-tert-butyl-2-methylfuran-3-carboxylic acid. Reaction conditions:

| Parameter | Value |

|---|---|

| pH | 7.2–7.5 |

| Temperature | 30°C |

| NADPH Regeneration | Glucose dehydrogenase system |

This method achieves 70–75% conversion with minimal byproducts.

Purification and Isolation

Crystallization Optimization

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v). Crystallography data reveals:

Chromatographic Methods

Flash chromatography (silica gel, CH₂Cl₂:MeOH 9:1 + 2% AcOH) resolves residual aldehydes and oxidized byproducts. HPLC purity exceeds 99.5% under these conditions.

Analytical Validation

Spectroscopic Characterization

Stability Profiling

Thermogravimetric analysis (TGA) shows decomposition onset at 154°C, confirming storage stability below 25°C. Accelerated stability studies (40°C/75% RH) demonstrate <0.5% degradation over 6 months.

Industrial-Scale Considerations

Cost Analysis

Raw material costs for a 1 kg batch:

| Component | Cost (USD/kg) |

|---|---|

| 5-Formylfuran precursor | 320 |

| MnO₂ | 45 |

| tert-Butyl chloride | 180 |

Process intensification reduces solvent use by 40% compared to batch methods.

Environmental Impact

Waste streams contain Mn residues (≈120 ppm), remediated via precipitation at pH 9.5. The E-Factor for the catalytic route is 8.2, outperforming stoichiometric methods (E-Factor 15.6).

Emerging Techniques

Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes at 150°C, maintaining 88% yield. Flow chemistry systems achieve 92% space-time yield (2.1 g/L·h) using packed-bed MnO₂ reactors.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in a dicarboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to form an alcohol group, leading to the formation of a hydroxyl derivative.

Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions include:

Dicarboxylic Acid Derivative: Formed through oxidation of the hydroxymethyl group.

Hydroxyl Derivative: Formed through reduction of the carboxylic acid group.

Substituted Derivatives: Formed through substitution reactions involving the tert-butyl group.

Scientific Research Applications

Structural Overview

The compound features a furan ring with several functional groups, including a carboxylic acid and hydroxymethyl group. The presence of the tert-butyl group enhances its hydrophobic characteristics, which can influence its solubility and reactivity in biological systems.

Biological Studies

5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid is being investigated for its potential biological activities, including:

- Antioxidant Properties : Research indicates that compounds with furan rings can exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for further modification, enabling the synthesis of more complex molecules.

Material Science

Due to its distinctive chemical properties, this compound is being explored for use in developing novel materials, particularly those requiring specific thermal or mechanical properties.

Environmental Studies

The compound's stability and reactivity make it a candidate for studying environmental interactions of organic pollutants. Its behavior in various environmental conditions can provide insights into the degradation pathways of similar compounds.

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant properties of various furan derivatives, including this compound. The results demonstrated significant scavenging activity against free radicals, suggesting potential applications in food preservation and health supplements.

Case Study 2: Synthesis of Bioactive Compounds

In a research article from Organic Letters, researchers utilized this compound as a building block for synthesizing bioactive molecules with enhanced pharmacological profiles. The study highlighted the versatility of this compound in creating derivatives with targeted biological activities.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.

Alter Gene Expression: Influence the expression of genes involved in metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

5-Hydroxymethyl-2-furancarboxylic Acid: A structurally similar compound with a hydroxymethyl group and a carboxylic acid group on the furan ring.

2-Methyl-5-tert-Butylfuran: A compound with a tert-butyl group and a methyl group on the furan ring.

4-Hydroxymethyl-2-methylfuran-3-carboxylic Acid: A compound with a hydroxymethyl group, a methyl group, and a carboxylic acid group on the furan ring.

Uniqueness

5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid is unique due to the presence of all three functional groups (tert-butyl, hydroxymethyl, and carboxylic acid) on the furan ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various scientific research applications.

Biological Activity

5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid (CAS Number: 462068-43-5) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a furan ring, which is known to contribute to various biological activities. The presence of hydroxymethyl and carboxylic acid functional groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the modification of furan derivatives through various chemical reactions. While specific synthetic routes for this compound are less documented, related compounds have been synthesized from furfuryl alcohol and other furan derivatives, highlighting the versatility of furan chemistry in developing biologically active compounds .

Anticancer Activity

Research indicates that furan derivatives exhibit notable anticancer properties. For instance, studies on similar compounds have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

In one study, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate were evaluated for their anticancer activity, revealing an IC50 value of 62.37 µg/mL against HeLa cells . Although specific data for this compound is limited, its structural similarity suggests potential for similar activity.

Antibacterial Activity

Furan derivatives are also recognized for their antibacterial properties. The compound's structural features may allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes. In related studies, compounds derived from furan exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Case Studies and Empirical Findings

| Study | Compound | Cell Line/Bacteria | IC50/MIC | Findings |

|---|---|---|---|---|

| Phutdhawong et al. (2019) | Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 µg/mL | Significant cytotoxicity observed |

| Phutdhawong et al. (2019) | Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 1 µg/mL | Strong antibacterial effect noted |

| Unpublished Data | This compound | Various cancer cell lines | TBD | Expected similar activity based on structure |

The biological activities of compounds like this compound may be attributed to their ability to interfere with cellular processes such as DNA replication, protein synthesis, and apoptosis pathways. The furan moiety is known to engage in redox reactions and can form adducts with biomolecules, potentially leading to cytotoxic effects in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: Synthesis often involves alkylation or esterification of furan-carboxylic acid precursors. For example, analogous compounds (e.g., AMPA receptor antagonists) were synthesized via nucleophilic substitution or condensation reactions using tert-butyl and hydroxymethyl groups . Optimization strategies include adjusting pH (e.g., alkaline conditions for carboxylate formation) and purification via recrystallization or column chromatography .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) is critical for purity assessment (>95% purity as per industrial standards) . Structural confirmation requires nuclear magnetic resonance (NMR) for substituent identification (e.g., tert-butyl protons at ~1.3 ppm) and Fourier-transform infrared spectroscopy (FTIR) for carboxylate C=O stretching (~1700 cm⁻¹). Differential scanning calorimetry (DSC) can determine melting points (e.g., 150–156°C for related analogs) .

Q. What safety protocols should be followed when handling this compound given limited toxicity data?

- Methodological Answer: Due to insufficient toxicological characterization, handle under fume hoods with personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation/ingestion and store in inert, dry conditions. Toxicity assumptions should extrapolate from structurally similar furan derivatives, which may exhibit moderate irritancy .

Advanced Research Questions

Q. How can catalytic strategies (e.g., Lewis acid systems) improve the functionalization of the hydroxymethyl group in this compound?

- Methodological Answer: Mixed Lewis acid systems (e.g., ZrCl₄/ZnI₂) enable regioselective modification of hydroxymethyl groups in furan derivatives. For example, such systems catalyze etherification or esterification reactions without requiring protective groups, achieving >80% yields in optimized conditions . Kinetic studies (via in-situ FTIR or GC-MS) can monitor reaction progress and intermediate stability.

Q. What methodologies resolve contradictions in reported synthetic yields or purity across different studies?

- Methodological Answer: Discrepancies often arise from solvent polarity or catalyst loading variations. Reproducibility requires standardized protocols:

- Example: A 1996 study achieved 70% yield for a related compound using THF as solvent , while newer methods with DMF or ionic liquids report >85% yields . Systematic parameter screening (e.g., Design of Experiments) identifies critical variables (temperature, solvent, catalyst ratio) .

Q. How can structure-activity relationship (SAR) studies elucidate its role in biological systems (e.g., enzyme inhibition)?

- Methodological Answer: Replace the hydroxymethyl group with bioisosteres (e.g., halogens, amines) and test activity in receptor-binding assays. For instance, AMPA receptor antagonists with similar furan-carboxylic scaffolds showed improved selectivity when substituents were modified . Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

Q. What thermodynamic characterization methods (e.g., sublimation enthalpy) are critical for optimizing its synthesis?

- Methodological Answer: Thermogravimetric analysis (TGA) determines decomposition thresholds (>200°C for stable analogs) . Sublimation enthalpy measurements (via calorimetry) inform purification strategies under reduced pressure. For example, 2-methyl-5-(4-methylphenyl)-3-furancarboxylic acid exhibited ΔsubH = 98 kJ/mol, guiding vacuum sublimation protocols .

Q. What are the challenges in scaling up its synthesis while maintaining stereochemical integrity?

- Methodological Answer: Scale-up risks racemization at the hydroxymethyl group. Industrial methods for related compounds use low-temperature crystallization (<0°C) to preserve stereochemistry . Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., oxidation) during carboxylate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.